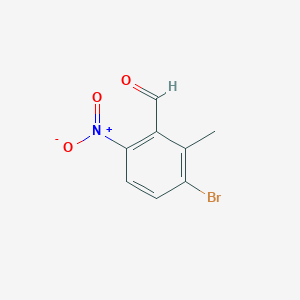![molecular formula C10H9N3O3 B6265997 [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol CAS No. 1340189-83-4](/img/no-structure.png)
[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached .
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied. The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, i.e., it shows both acidic and basic properties .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol involves the reduction of 4-nitrobenzaldehyde to 4-aminobenzaldehyde, followed by the condensation of 4-aminobenzaldehyde with imidazole to form [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol.", "Starting Materials": [ "4-nitrobenzaldehyde", "sodium borohydride", "imidazole", "acetic acid", "ethanol", "water" ], "Reaction": [ "Dissolve 4-nitrobenzaldehyde in ethanol and add a solution of sodium borohydride in water dropwise with stirring.", "Add acetic acid to the reaction mixture to quench the excess sodium borohydride.", "Filter the resulting mixture and wash the solid with water to obtain 4-aminobenzaldehyde.", "Dissolve 4-aminobenzaldehyde and imidazole in ethanol and reflux the mixture for several hours.", "Cool the reaction mixture and filter the solid product.", "Wash the solid with water and recrystallize from ethanol to obtain [4-(4-nitrophenyl)-1H-imidazol-2-yl]methanol." ] } | |
CAS RN |
1340189-83-4 |
Molecular Formula |
C10H9N3O3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



